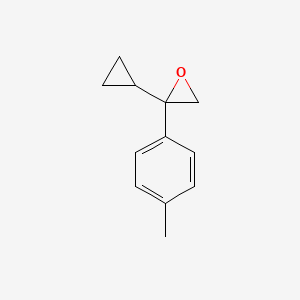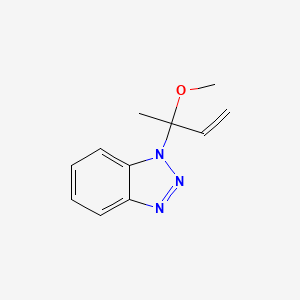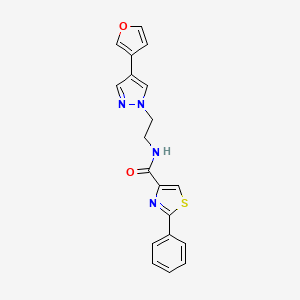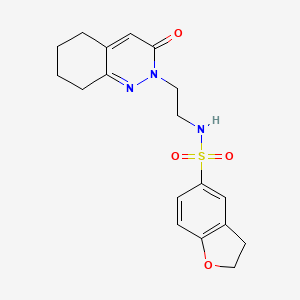![molecular formula C17H39NOSn B2681901 4-[(Tributylstannyl)methoxy]-1-butanamine CAS No. 1577233-75-0](/img/structure/B2681901.png)
4-[(Tributylstannyl)methoxy]-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Tributylstannyl)methoxy]-1-butanamine is a chemical compound with the molecular formula C15H35NOSn and a molecular weight of 392.21 g/mol . It is characterized by the presence of a tributylstannyl group attached to a methoxy-butanamine backbone. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tributylstannyl)methoxy]-1-butanamine typically involves the reaction of 4-bromo-1-butanamine with tributylstannyl methoxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[(Tributylstannyl)methoxy]-1-butanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
4-[(Tributylstannyl)methoxy]-1-butanamine has several applications in scientific research:
Biology: The compound is used in the study of biological systems, including the investigation of enzyme mechanisms and the development of new biochemical assays.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(Tributylstannyl)methoxy]-1-butanamine involves its interaction with various molecular targets and pathways. The tributylstannyl group can participate in coordination chemistry, forming complexes with metal ions and other molecules. This interaction can influence the reactivity and stability of the compound, making it useful in catalytic processes and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tributylstannyl)methoxy]-1-propanamine
- 4-[(Tributylstannyl)methoxy]-1-pentanamine
- 4-[(Tributylstannyl)methoxy]-1-hexanamine
Uniqueness
4-[(Tributylstannyl)methoxy]-1-butanamine is unique due to its specific structure, which combines a tributylstannyl group with a methoxy-butanamine backbone. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-(tributylstannylmethoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO.3C4H9.Sn/c1-7-5-3-2-4-6;3*1-3-4-2;/h1-6H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBCYWOPKHPXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NOSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
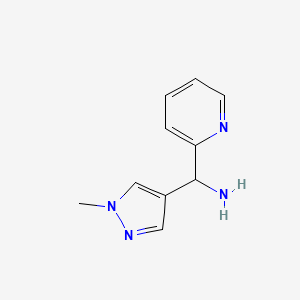
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2681821.png)
![1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2681822.png)
![4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2681823.png)
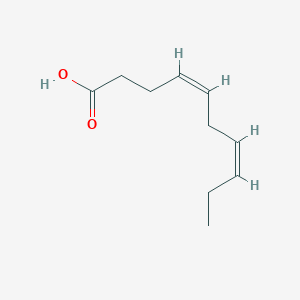
![N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2681826.png)
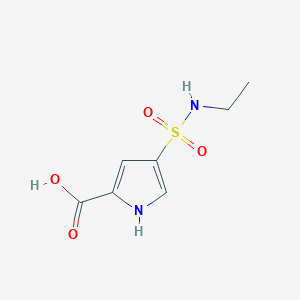
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2681830.png)
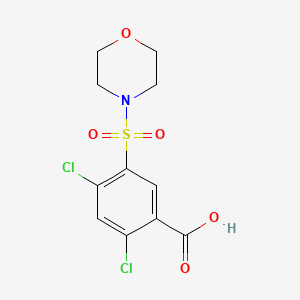
![PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2681832.png)
